molecular formula C35H34N6O3S2 B2959910 N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide CAS No. 362505-79-1

N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide

Cat. No.: B2959910
CAS No.: 362505-79-1
M. Wt: 650.82
InChI Key: LNGXLXJDEITVKZ-UHFFFAOYSA-N
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Description

“N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide” is a complex organic compound that features multiple functional groups, including triazole, pyrazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the triazole and pyrazole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interaction with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound could be explored for drug development. Its multiple functional groups and complex structure make it a candidate for targeting specific enzymes or receptors in the body.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these interactions and their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, or biological activity.

Properties

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N6O3S2/c1-23-11-12-24(2)29(18-23)40-32(21-36-33(42)19-25-8-5-4-6-9-25)37-38-35(40)46-22-34(43)41-30(26-13-15-27(44-3)16-14-26)20-28(39-41)31-10-7-17-45-31/h4-18,30H,19-22H2,1-3H3,(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGXLXJDEITVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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